molecular formula C9H7N3O3 B11894939 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B11894939
M. Wt: 205.17 g/mol
InChI Key: HVNBPKPYCCJPIY-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a methyl group at the first position, a nitro group at the seventh position, and an aldehyde group at the third position of the indazole ring

Preparation Methods

The synthesis of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-methylindazole followed by formylation. The nitration process introduces the nitro group at the seventh position, while the formylation step adds the aldehyde group at the third position. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, Schiff bases, and hydrazones.

Scientific Research Applications

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Pharmaceutical Industry: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing the phosphorylation of substrates and thereby modulating signal transduction pathways. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives such as:

    1-Methyl-1H-indazole-3-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.

    7-Nitro-1H-indazole-3-carbaldehyde: Lacks the methyl group, which may affect its solubility and interaction with biological targets.

    1-Methyl-7-amino-1H-indazole-3-carbaldehyde: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-methyl-7-nitroindazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-11-9-6(7(5-13)10-11)3-2-4-8(9)12(14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNBPKPYCCJPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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